molecular formula C13H16N2O2 B2418916 4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile CAS No. 1503779-84-7

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile

Cat. No. B2418916
CAS RN: 1503779-84-7
M. Wt: 232.283
InChI Key: NHTFADPGXZZNCI-UHFFFAOYSA-N
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Description

“4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It has gained significant attention in various fields of research and industry due to its unique properties.


Synthesis Analysis

The synthesis of morpholino nucleosides can be started from enantiopure glycidol . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

The molecular structure of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a crucial step in the synthesis of “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile”. This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Antitumor Activity

  • A study synthesized a similar compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, and explored its structure. This compound showed inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity (Lu et al., 2018).

Local Anesthetic Properties

  • Research on 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine, a compound with a structure related to the query compound, reported its high activity as a topical local anesthetic with low toxicity. A new synthesis method for this compound was reported (Oelschläger et al., 1977).

Androgen Receptor Modulation

  • A study identified a 4-(hydroxymethyl)diarylhydantoin as a selective androgen receptor modulator. This compound, having a similar functional group, showed anabolic activity on muscle, dissociated from androgenic activity on prostate (Nique et al., 2012).

Antimicrobial Activity

  • Another study synthesized new benzo and naphthonitrile derivatives, including a compound structurally related to the query compound. Some of these compounds exhibited significant antibacterial and antifungal activities (Fadda et al., 2013).

Ionic Liquids and Biodegradability

  • A series of 4-benzyl-4-methylmorpholinium salts were synthesized, related to the structure of the query compound. These salts showed moderate or low toxicity and very low activity against bacteria and fungi. Some of these ionic liquids were identified as potential new biomass solvents (Pernak et al., 2011).

Synthesis and Structural Studies

  • Research on 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, a compound with a similar molecular structure, discussed its synthesis and crystal structure, providing insights into the molecular conformation and interactions (Fun et al., 2011).

Mechanism of Action

As a type of morpholino oligomer, “4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile” is used in molecular biology to modify gene expression. Its mechanism of action involves blocking access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Hydroxymethyl)benzonitrile”, indicates that it is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is also toxic if inhaled .

properties

IUPAC Name

4-[[2-(hydroxymethyl)morpholin-4-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-7-11-1-3-12(4-2-11)8-15-5-6-17-13(9-15)10-16/h1-4,13,16H,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTFADPGXZZNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile

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